N-cyclohexyl-N-methyl-7H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

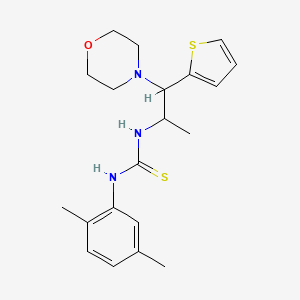

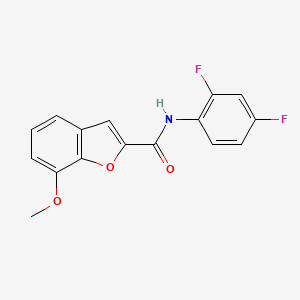

“N-cyclohexyl-N-methyl-7H-purin-6-amine” is a chemical compound that belongs to the class of purine nucleosides. It has a molecular formula of C12H17N5 and an average mass of 231.297 Da .

Molecular Structure Analysis

The InChI code for N-Methyl-7H-purin-6-amine, a related compound, is 1S/C6H7N5/c1-7-5-4-6 (10-2-8-4)11-3-9-5/h2-3H,1H3, (H2,7,8,9,10,11) . This information can be used to infer the structure of “N-cyclohexyl-N-methyl-7H-purin-6-amine”.Physical And Chemical Properties Analysis

“N-cyclohexyl-N-methyl-7H-purin-6-amine” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

N-cyclohexyl-N-methyl-7H-purin-6-amine and its derivatives are central to novel synthetic routes and methodologies in organic chemistry. For example, research by H. Roggen and L. Gundersen on the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines shows the compound's utility in producing various substituted purines through N-methylation and chlorine displacement reactions. These processes are essential for creating bioactive molecules with potential therapeutic applications (Roggen & Gundersen, 2008).

Catalytic Activities and Ligand Design

The compound's framework is instrumental in developing ligand systems for catalytic activities. S. Kuhlmann et al. explored bis(diphenylphosphino)amine (PNP) ligands with cyclohexyl substituents for ethylene tetramerization catalysis. This research highlights how structural modifications of the N-cyclohexyl moiety can significantly impact catalytic selectivity and efficiency, demonstrating the compound's relevance in designing industrially relevant catalysts (Kuhlmann et al., 2007).

Enhancing Polymerization Processes

In polymer science, the structural motifs of N-cyclohexyl-N-methyl-7H-purin-6-amine are utilized to improve polymerization techniques and material properties. For instance, Katalin Devaine-Pressing et al. studied the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) amino-bis(phenolato) complexes. Their work underscores the role of similar structural frameworks in developing environmentally friendly polymerization processes, contributing to the synthesis of polycarbonates with specific properties (Devaine-Pressing et al., 2015).

Applications in Medicinal Chemistry

The research on synthetic intermediates and bioactive molecule development points to the compound's significant role in medicinal chemistry. The synthesis and biological activity studies of 2-substituted agelasine analogs by H. Roggen et al. illustrate how modifications in the purine ring can lead to variations in biological activity against cancer cell lines and infectious agents. This highlights the compound's potential as a scaffold for developing new therapeutic agents (Roggen et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexyl-N-methyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h7-9H,2-6H2,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPJIMVEOOWKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-methyl-7H-purin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)

![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2467799.png)

![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2467802.png)